molecular formula C15H8BrClF2N2O2S B10968755 N-(5-bromopyridin-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(5-bromopyridin-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10968755
M. Wt: 433.7 g/mol
InChI Key: XOSICLOWOFUFKU-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, coupling reactions, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, including the use of efficient catalysts and purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-BROMO-2-PYRIDYL)-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making the compound useful in various therapeutic and research contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-BROMO-2-PYRIDYL)-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its combination of bromine, chlorine, and fluorine atoms, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H8BrClF2N2O2S

Molecular Weight

433.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8BrClF2N2O2S/c16-7-4-5-10(20-6-7)21-14(22)13-12(17)11-8(23-15(18)19)2-1-3-9(11)24-13/h1-6,15H,(H,20,21,22)

InChI Key

XOSICLOWOFUFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NC=C(C=C3)Br)OC(F)F

Origin of Product

United States

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